molecular formula C10H5BrF3NO2 B1416425 Methyl 3-bromo-5-cyano-2-(trifluoromethyl)benzoate CAS No. 1807213-63-3

Methyl 3-bromo-5-cyano-2-(trifluoromethyl)benzoate

Cat. No.: B1416425
CAS No.: 1807213-63-3
M. Wt: 308.05 g/mol
InChI Key: GRXXDFLMXZFMIT-UHFFFAOYSA-N
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Description

Methyl 3-bromo-5-cyano-2-(trifluoromethyl)benzoate is an organic compound with the molecular formula C10H5BrF3NO2 It is a derivative of benzoic acid, featuring a bromine atom, a cyano group, and a trifluoromethyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-bromo-5-cyano-2-(trifluoromethyl)benzoate typically involves multi-step organic reactions. One common method includes the bromination of a suitable benzoate precursor, followed by the introduction of the cyano and trifluoromethyl groups through nucleophilic substitution reactions. The reaction conditions often require the use of strong acids or bases, appropriate solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Industrial methods may also incorporate advanced techniques such as continuous flow chemistry to enhance reaction rates and product quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-bromo-5-cyano-2-(trifluoromethyl)benzoate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, leading to the formation of diverse derivatives.

    Reduction: The cyano group can be reduced to an amine group under specific conditions.

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyano group, to form carboxylic acids.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide in polar aprotic solvents.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products Formed

    Nucleophilic Substitution: Formation of azido or cyano derivatives.

    Reduction: Formation of amine derivatives.

    Oxidation: Formation of carboxylic acid derivatives.

Scientific Research Applications

Methyl 3-bromo-5-cyano-2-(trifluoromethyl)benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for drug development, particularly for compounds targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Methyl 3-bromo-5-cyano-2-(trifluoromethyl)benzoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group is known to enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-bromo-5-(trifluoromethyl)benzoate
  • Methyl 3-cyano-5-(trifluoromethyl)benzoate
  • Methyl 5-bromo-2-cyano-3-(trifluoromethyl)benzoate

Uniqueness

Methyl 3-bromo-5-cyano-2-(trifluoromethyl)benzoate is unique due to the specific arrangement of its functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both a cyano and a trifluoromethyl group makes it particularly valuable in the synthesis of compounds with enhanced stability and bioactivity.

Properties

IUPAC Name

methyl 3-bromo-5-cyano-2-(trifluoromethyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5BrF3NO2/c1-17-9(16)6-2-5(4-15)3-7(11)8(6)10(12,13)14/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRXXDFLMXZFMIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=CC(=C1)C#N)Br)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5BrF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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